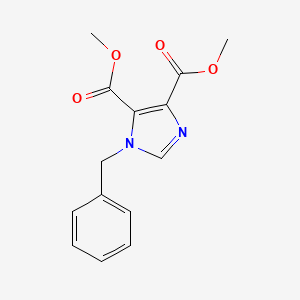![molecular formula C16H21NO2 B2991959 [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411271-42-4](/img/structure/B2991959.png)
[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is a chemical compound with a complex structure that includes a piperidine ring, an ethylphenyl group, and an oxirane (epoxide) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves the reaction of 4-ethylphenylpiperidine with an epoxide precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Diols from the reduction of the oxirane ring.
Substitution: Various substituted derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
- [3-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
- [3-(4-Fluorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
Uniqueness
The uniqueness of [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The ethyl group on the phenyl ring can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.
Propiedades
IUPAC Name |
[3-(4-ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-12-5-7-13(8-6-12)14-4-3-9-17(10-14)16(18)15-11-19-15/h5-8,14-15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLICLFKEVUXDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
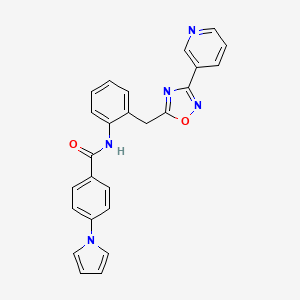


![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)
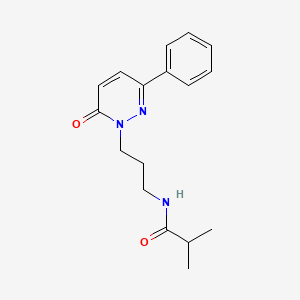
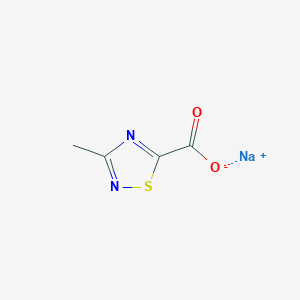
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)
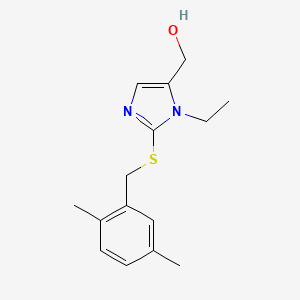
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2991892.png)
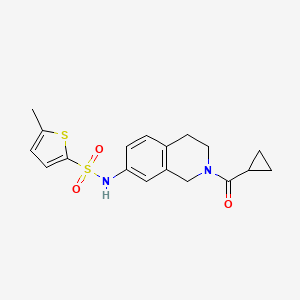
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)
